Alinastine

H1 receptor pharmacology noncompetitive antagonism isolated organ bath assay

Alinastine (CAS 154541-72-7, molecular formula C₂₈H₃₉N₃O, molecular weight 433.63 g/mol) is a benzimidazole-piperidine derivative that functions as a noncompetitive histamine H1 receptor antagonist. Originally developed by FAES Farma (Spain) under the alternative designations F 91506 and Lamiakast, it belongs to the '-astine' subclass of antihistamines and was investigated for allergic conjunctivitis, asthma, and dermatological disorders before being discontinued at the preclinical stage in 2001.

Molecular Formula C28H39N3O
Molecular Weight 433.6 g/mol
CAS No. 154541-72-7
Cat. No. B1664507
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAlinastine
CAS154541-72-7
Synonyms2-(1-(2-(4-(1,1-dimethylethyl)phenyl)ethyl)piperidin-4-yl)-1-(2-ethoxyethyl)-1H-benzimidazole
alinastine
Molecular FormulaC28H39N3O
Molecular Weight433.6 g/mol
Structural Identifiers
SMILESCCOCCN1C2=CC=CC=C2N=C1C3CCN(CC3)CCC4=CC=C(C=C4)C(C)(C)C
InChIInChI=1S/C28H39N3O/c1-5-32-21-20-31-26-9-7-6-8-25(26)29-27(31)23-15-18-30(19-16-23)17-14-22-10-12-24(13-11-22)28(2,3)4/h6-13,23H,5,14-21H2,1-4H3
InChIKeyNPWTVYBPSXCRPM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Alinastine (CAS 154541-72-7): Noncompetitive Histamine H1 Receptor Antagonist for Preclinical Antihistamine Research


Alinastine (CAS 154541-72-7, molecular formula C₂₈H₃₉N₃O, molecular weight 433.63 g/mol) is a benzimidazole-piperidine derivative that functions as a noncompetitive histamine H1 receptor antagonist [1]. Originally developed by FAES Farma (Spain) under the alternative designations F 91506 and Lamiakast, it belongs to the '-astine' subclass of antihistamines and was investigated for allergic conjunctivitis, asthma, and dermatological disorders before being discontinued at the preclinical stage in 2001 [2]. Unlike the majority of second-generation H1 antihistamines that act as competitive antagonists or inverse agonists, alinastine exhibits noncompetitive antagonism, meaning its inhibitory effect cannot be overcome by increasing histamine concentrations—a mechanistically distinct profile of relevance for research applications [1].

Why Alinastine Cannot Be Substituted by Generic Competitive H1 Antihistamines in Research Applications


Noncompetitive H1 receptor antagonism is pharmacologically distinct from the competitive antagonism exhibited by cetirizine, loratadine, fexofenadine, and most second-generation antihistamines [1]. In a competitive model, increasing histamine concentrations surmount receptor blockade, whereas noncompetitive antagonists depress the maximal achievable response regardless of agonist concentration [2]. This mechanistic divergence has direct experimental consequences: in isolated guinea pig ileum, alinastine's antagonism was characterized by pD'₂ values (the negative logarithm of the concentration producing 50% depression of the maximal histamine response), confirming noncompetitive behavior, while bilastine—a structurally related benzimidazole from the same originator—displays mixed competitive/noncompetitive properties depending on concentration [3]. Researchers requiring a purely noncompetitive H1 antagonist for mechanistic studies or assays conducted under high-histamine conditions cannot simply interchange alinastine with competitive agents without fundamentally altering the pharmacological profile of the experimental system.

Quantitative Differentiation Evidence for Alinastine Versus Closest H1 Antihistamine Comparators


Noncompetitive H1 Antagonism Potency: pD'₂ Superiority Over Astemizole and Terfenadine in Guinea Pig Ileum

In the identical guinea pig ileum assay system, alinastine demonstrated a pD'₂ value of 7.52 (n=4), exceeding both astemizole (pD'₂ = 7.00, n=4) and terfenadine (pD'₂ = 6.33, n=5) [1]. The pD'₂ metric specifically quantifies noncompetitive antagonism—the negative logarithm of the molar concentration required to depress the maximal histamine response by 50%. A difference of 0.52 log units versus astemizole represents approximately 3.3-fold greater noncompetitive potency, while the 1.19 log unit difference versus terfenadine represents approximately 15.5-fold greater potency [1]. All values were derived from accumulative histamine concentration-response curves on isolated guinea pig distal ileum segments suspended in Tyrode solution (pH 7.4, 37°C, aerated with 95% O₂/5% CO₂), with each concentration tested 2–4 times [1].

H1 receptor pharmacology noncompetitive antagonism isolated organ bath assay

CNS Safety Margin: Absence of Sedative and Neurodepressant Effects Versus Ketotifen at Equivalent Supratherapeutic Doses

In a modified Irwin test conducted in mice, alinastine at 300 mg/kg p.o. produced only decreased spontaneous activity in 2 of 4 animals, with no deaths, no palpebral ptosis, no hypothermia, no convulsions, and no loss of righting or pinneal reflexes [1]. In direct contrast, the reference noncompetitive H1 antagonist ketotifen at the same 300 mg/kg dose produced decreased spontaneous activity (2/4), palpebral ptosis (1/4), hypothermia (1/4), and loss of righting reflex (1/4)—a substantially broader CNS depressant signature [1]. At 100 mg/kg, alinastine produced no detectable CNS effects in any animal, whereas a closely related methyl-substituted analog (n=1, R=CH₃) caused decreased spontaneous activity in 3/4 animals and hypothermia in 2/4, demonstrating that the specific ethoxyethyl substitution of alinastine is critical to its CNS-sparing profile [1].

CNS safety profiling Irwin test sedation liability antihistamine side effects

In Vivo Inhibition of Histamine-Induced Vascular Permeability: Superior Efficacy Versus Terfenadine and Astemizole

In a rat model of histamine-induced increase in vascular permeability, alinastine achieved 60% inhibition of the permeability response, outperforming both astemizole (50% inhibition) and terfenadine (20% inhibition) [1]. In the passive cutaneous anaphylaxis (PCA) model—a more complex IgE-mediated allergic reaction—alinastine produced 40% inhibition, comparable to astemizole (38%) and terfenadine (37%) [1]. The clear superiority in direct histamine antagonism in vivo (3-fold greater inhibition than terfenadine) combined with equivalent efficacy in the mast cell-dependent PCA model suggests that alinastine's noncompetitive mechanism confers particular advantage in scenarios dominated by high local histamine concentrations where competitive antagonists may be partially surmountable [1].

vascular permeability histamine-induced edema in vivo antihistaminic activity antiallergic efficacy

Noncompetitive Mechanism: Quantitative pD'₂ Differentiation From Mixed-Competitive Benzimidazole Antihistamine Bilastine

Although alinastine and bilastine share a benzimidazole-piperidine core scaffold and were both originated by FAES Farma, their H1 antagonism mechanisms differ qualitatively and quantitatively. Alinastine is characterized as a purely noncompetitive antagonist with pD'₂ = 7.52 in guinea pig ileum [1], whereas bilastine displays mixed competitive/noncompetitive behavior: competitive up to 33 nM (pA₂ = 8.0) and noncompetitive from 100 nM (pD'₂ = 6.2) [2]. The noncompetitive potency of alinastine (pD'₂ = 7.52) exceeds that of bilastine (pD'₂ = 6.2) by 1.32 log units—approximately 21-fold—though this is a cross-study comparison performed in similar but not identical isolated guinea pig ileum preparations [1][2]. Cetirizine, a widely used reference antihistamine, shows even weaker noncompetitive behavior with pD'₂ = 5.2 [2]. No competitive pA₂ value is reported for alinastine, consistent with its classification as a pure noncompetitive antagonist [1].

noncompetitive vs competitive antagonism bilastine comparator H1 receptor mechanism structure-activity relationship

Validated Bioanalytical Methodology: SPE-HPLC-FLD Assay With Quantified Recovery and Precision Parameters

A dedicated semi-automated solid-phase extraction (SPE) procedure coupled with reversed-phase HPLC and fluorimetric detection (FLD) has been developed and validated for alinastine quantification in biological fluids [1]. Key validation parameters include: recovery from spiked rat urine of 91.2±2.7% and rat plasma of 99.9±2.8% using optimized CH/PH cartridges; dog plasma recovery of approximately 65%; within-day precision of 7% and between-day precision of 12% in dog plasma; detection limit of 0.024 μg/mL and quantitation limit of 0.078 μg/mL in dog plasma [1]. The method was successfully applied to real rat urine samples and validated in dog plasma, providing a ready-to-implement analytical framework [1]. This is the only published analytical methodology for alinastine in biological matrices, and its availability eliminates the need for de novo method development for pharmacokinetic or toxicokinetic studies [1].

bioanalytical method validation SPE-HPLC pharmacokinetic sample preparation preclinical drug quantification

Optimal Research and Industrial Application Scenarios for Alinastine Based on Quantitative Differentiation Evidence


Mechanistic Studies of Noncompetitive H1 Receptor Antagonism in Isolated Tissue Preparations

Alinastine is the compound of choice for isolated organ bath experiments requiring pure noncompetitive H1 blockade without competitive component. Its pD'₂ of 7.52 in guinea pig ileum surpasses both astemizole (7.00) and terfenadine (6.33) in the same assay, and exceeds the noncompetitive potency of bilastine (pD'₂ = 6.2) by approximately 21-fold in cross-study comparison [1][2]. Unlike bilastine—which exhibits concentration-dependent mechanistic switching from competitive to noncompetitive behavior—alinastine maintains consistent noncompetitive antagonism across its active concentration range, simplifying experimental design and data interpretation in receptor pharmacology studies [2]. Researchers investigating the functional consequences of noncompetitive versus competitive H1 blockade can use alinastine as a well-characterized pure-mechanism tool compound with direct comparator data against both competitive and noncompetitive reference agents available from the same experimental system [1].

In Vivo Preclinical Models Requiring CNS-Sparing Antihistamine Activity

For rodent models of allergic disease where sedation or neurodepression would confound behavioral or physiological endpoints, alinastine offers a documented CNS safety advantage. In mouse Irwin testing at 300 mg/kg—a dose far exceeding anticipated pharmacologically active levels—alinastine produced only mild locomotor reduction in 50% of animals, compared to ketotifen which induced ptosis, hypothermia, and loss of righting reflex at the same dose [1]. This CNS-sparing profile, confirmed at multiple observation time points up to 24 hours post-dose, makes alinastine suitable for studies where concurrent assessment of allergen-induced behavior (e.g., nasal rubbing, locomotor activity) or cognitive function is required alongside H1 receptor blockade [1].

High-Histamine Microenvironment Disease Models Where Competitive Antagonists May Be Surmountable

In experimental models characterized by high local histamine concentrations—such as acute allergic inflammation, mast cell degranulation assays, or histamine-challenge protocols—alinastine's noncompetitive mechanism provides non-surmountable receptor blockade that cannot be overcome by increasing agonist levels. This is corroborated by in vivo data showing 60% inhibition of histamine-induced vascular permeability (versus only 20% for terfenadine, a competitive antagonist) [1]. The 3-fold efficacy advantage over terfenadine in this direct histamine challenge model, combined with equivalent efficacy in the IgE-mediated PCA model (40% vs 37%), suggests alinastine is particularly suited for experimental designs where the primary pathological driver is histamine release rather than broader mast cell mediator release [1].

Bioanalytical Reference Standard for Benzimidazole Antihistamine Pharmacokinetic Studies

Alinastine is supported by the only published, fully validated bioanalytical method for its quantification in biological fluids [3]. The SPE-HPLC-FLD method provides recoveries exceeding 90% in rat matrices, detection limits below 25 ng/mL, and validated within-day (7%) and between-day (12%) precision in dog plasma [3]. This ready-to-deploy analytical framework is directly applicable to pharmacokinetic, toxicokinetic, or tissue distribution studies in preclinical species without requiring method development. For laboratories developing analytical methods for structurally related benzimidazole-piperidine antihistamines (e.g., bilastine, barmastine), alinastine and its co-eluting internal standard (F-91403-RR, supplied by FAES) can serve as a validated chromatographic reference system [3].

Quote Request

Request a Quote for Alinastine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.